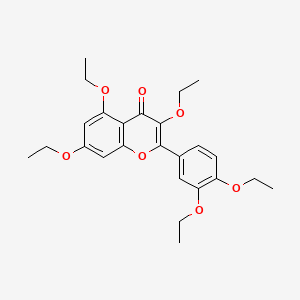

Penta-O-ethylquercetin

Description

Penta-O-ethylquercetin is a synthetic derivative of the flavonoid quercetin, characterized by the substitution of all five hydroxyl groups (-OH) with ethyl (-OCH₂CH₃) moieties. This structural modification enhances its lipophilicity, improving membrane permeability and metabolic stability compared to the parent compound . It has garnered attention for its dual pharmacological roles: (1) as a potent inhibitor of metallo-β-lactamases (e.g., NDM-1), critical enzymes in antibiotic resistance, and (2) as a selective phosphodiesterase (PDE) inhibitor with cardiovascular effects .

Properties

CAS No. |

82547-07-7 |

|---|---|

Molecular Formula |

C25H30O7 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

2-(3,4-diethoxyphenyl)-3,5,7-triethoxychromen-4-one |

InChI |

InChI=1S/C25H30O7/c1-6-27-17-14-20(30-9-4)22-21(15-17)32-24(25(23(22)26)31-10-5)16-11-12-18(28-7-2)19(13-16)29-8-3/h11-15H,6-10H2,1-5H3 |

InChI Key |

FUXKKFYQHMWOLD-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC |

Synonyms |

penta-O-ethylquercetin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ethyl vs. Acetyl/Methyl Groups : Ethyl substitution provides balanced lipophilicity, enabling membrane penetration without excessive steric hindrance, critical for binding to NDM-1 and PDEs .

- Glycosides vs. Aglycones: Glycosylated derivatives (e.g., quercetin-3-O-rhamnoside) exhibit reduced cellular uptake due to polar sugar moieties, limiting their enzyme inhibition efficacy .

Mechanistic Comparison: Enzyme Inhibition

Metallo-β-lactamase (NDM-1) Inhibition

This compound inhibits NDM-1 via non-competitive binding, distinct from conventional β-lactamase inhibitors (e.g., clavulanic acid), which act competitively. This unique mechanism arises from its interaction with zinc-free regions of NDM-1, preserving zinc ions essential for catalytic activity . In contrast, quercetin itself shows weaker inhibition due to hydroxyl group-mediated zinc chelation, which disrupts enzyme function but increases toxicity .

Phosphodiesterase (PDE) Inhibition

This compound selectively inhibits cAMP-specific PDE isoforms in rat brain, particularly the Rolipram-sensitive calcium-independent form (IC₅₀ ~10 μM), with 10-fold greater potency than quercetin . Its ethyl groups enhance binding to the hydrophobic pocket of PDE4, a feature absent in methyl or acetyl derivatives .

Pharmacological Effects in Comparison

Table 2: Pharmacological Profiles of Select Derivatives

Notable Findings:

- Antimicrobial Synergy : Unlike glycosylated derivatives, it synergizes with β-lactam antibiotics against drug-resistant bacteria, enhancing meropenem efficacy by 8-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.